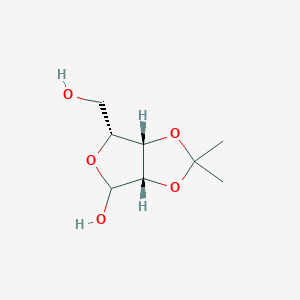
2,3-O-Isopropylidene-D-lyxofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-O-Isopropylidene-D-lyxofuranose is a derivative of D-lyxose, a rare sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2nd and 3rd positions of the lyxofuranose ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-D-lyxofuranose typically involves the protection of D-lyxose. One common method is the reaction of D-lyxose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the isopropylidene acetal, protecting the hydroxyl groups at the 2nd and 3rd positions .
Industrial Production Methods
The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-Isopropylidene-D-lyxofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2-O,3-O-Isopropylidene-D-lyxonic acid.
Reduction: Reduction reactions can yield products like 2-O,3-O-Isopropylidene-D-lyxitol.
Substitution: The isopropylidene group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like bromine in buffered solutions or hypoiodite can be used.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Acidic conditions, such as using sulfuric acid, facilitate the substitution reactions.
Major Products
Oxidation: 2-O,3-O-Isopropylidene-D-lyxonic acid
Reduction: 2-O,3-O-Isopropylidene-D-lyxitol
Substitution: Various substituted derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,3-O-Isopropylidene-D-lyxofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3-O-Isopropylidene-D-lyxofuranose involves its ability to protect hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The isopropylidene group stabilizes the molecule, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under controlled conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-O-Isopropylidene-D-ribofuranose
- 2,3-O-Isopropylidene-D-mannofuranose
- 2,3-O-Isopropylidene-D-erythrofuranose
Uniqueness
2,3-O-Isopropylidene-D-lyxofuranose is unique due to its specific configuration and the position of the isopropylidene group. This configuration imparts distinct chemical properties, making it suitable for specific synthetic applications where other similar compounds might not be as effective .
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6+,7?/m1/s1 |
InChI-Schlüssel |
OYYTWUSIDMJZCP-DDUDGIQNSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](OC([C@H]2O1)O)CO)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















